molecular formula C15H22ClN3O B4280993 N-(3-chloro-4-methylphenyl)-N'-(1-ethyl-4-piperidinyl)urea

N-(3-chloro-4-methylphenyl)-N'-(1-ethyl-4-piperidinyl)urea

Cat. No. B4280993
M. Wt: 295.81 g/mol
InChI Key: ATIPBEDTLDFXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N'-(1-ethyl-4-piperidinyl)urea, commonly known as CM-40907, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of urea-based compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of CM-40907 is not fully understood. However, it is believed to act through multiple pathways, including modulation of neurotransmitter release, inhibition of ion channels, and activation of GABA receptors. It has also been shown to interact with the endocannabinoid system, which plays a crucial role in pain modulation and inflammation.
Biochemical and Physiological Effects
CM-40907 has been found to produce a wide range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, pain, and inflammation.

Advantages and Limitations for Lab Experiments

CM-40907 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. It also exhibits potent and selective biological activities, which makes it an ideal tool for studying the mechanisms of pain, inflammation, and other disease conditions. However, one of the limitations of CM-40907 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on CM-40907. One of the areas of interest is the development of more potent and selective analogs of CM-40907, which could be used as potential drug candidates for various disease conditions. Another area of research is the identification of the exact mechanism of action of CM-40907, which could lead to the development of more targeted therapies for pain, inflammation, and other disease conditions. Finally, the potential of CM-40907 as a therapeutic agent for various neurological disorders, such as epilepsy and Parkinson's disease, should be explored further.

Scientific Research Applications

CM-40907 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent analgesic and anti-inflammatory activities in animal models of pain and inflammation. In addition, it has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(1-ethylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-3-19-8-6-12(7-9-19)17-15(20)18-13-5-4-11(2)14(16)10-13/h4-5,10,12H,3,6-9H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIPBEDTLDFXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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